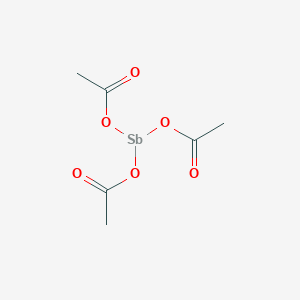

三乙酸锑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Antimony triacetate, also known as Antimony triacetate, is a useful research compound. Its molecular formula is C2H4O2Sb and its molecular weight is 181.81 g/mol. The purity is usually 95%.

The exact mass of the compound Antimony triacetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Antimony triacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antimony triacetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

聚酯的生产

三乙酸锑用作聚酯生产中的催化剂,促进聚合过程以生成合成纤维 .

有机化合物的合成

它是一种高效的催化剂,用于有机化合物的合成,例如通过催化无溶剂条件下2-萘酚、醛和乙酰胺之间的反应来形成1-酰胺烷基-2-萘酚 .

阻燃剂协同剂

在塑料中,三乙酸锑被广泛用作溴化物的阻燃剂协同剂,提高其降低可燃性的效果 .

塑料中的着色

医疗应用

PET生产中的催化剂

作用机制

Antimony triacetate, also known as Antimony(III) acetate, is a compound of antimony with the chemical formula of Sb(CH3CO2)3 . It is a white powder, moderately water-soluble, and is used as a catalyst in the production of polyesters .

Target of Action

It is suggested that antimony combines with sulfhydryl groups, including those in several enzymes important for tissue respiration .

Mode of Action

The exact mode of action of Antimony triacetate is still unclear. Some studies suggest that trivalent antimony is formed from the complexes of pentavalent antimony in the weakly reductive milieu of the blood .

Biochemical Pathways

It is suggested that antimony may interfere with enzymes of the glycogenolysis and gluconeogenesis pathways .

Pharmacokinetics

It is known that the compound is moderately water-soluble , which may impact its bioavailability.

Result of Action

It is known to cause severe skin burns and eye damage .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Antimony triacetate. For instance, hot humid weather increases the compound’s corrosiveness .

安全和危害

Antimony triacetate can be harmful if inhaled or comes into contact with the skin or eyes. It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid dust formation . Antimony is considered a priority pollutant in drinking water in several regions due to the numerous diseases that it can trigger .

未来方向

Despite its evident and pronounced toxicity, antimony triacetate has been used in some drugs, initially tartar emetics and subsequently antimonials. The latter are used to treat tropical diseases and their therapeutic potential for leishmaniasis means that they will not be soon phased out, despite the fact the antimonial resistance is beginning to be documented .

生化分析

Biochemical Properties

The biochemical properties of Antimony Triacetate are not fully understood. It is known that Antimony Triacetate can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .

Cellular Effects

It is known that Antimony Triacetate can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the effects of Antimony Triacetate can change over time, including changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

The effects of Antimony Triacetate can vary with different dosages in animal models

Metabolic Pathways

It is known that Antimony Triacetate can interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that Antimony Triacetate can interact with various transporters or binding proteins, and may have effects on its localization or accumulation .

Subcellular Localization

It is known that Antimony Triacetate may be directed to specific compartments or organelles due to targeting signals or post-translational modifications .

属性

| { "Design of the Synthesis Pathway": "Antimony triacetate can be synthesized by reacting antimony trioxide with acetic anhydride in the presence of a catalyst.", "Starting Materials": [ "Antimony trioxide", "Acetic anhydride", "Catalyst (e.g. sulfuric acid)" ], "Reaction": [ "Mix antimony trioxide and acetic anhydride in a round-bottom flask", "Add a catalyst to the mixture", "Heat the mixture to 80-100°C and stir for several hours", "Cool the mixture and filter the resulting solid", "Wash the solid with cold acetic acid and dry it under vacuum", "Antimony triacetate is obtained as a white solid" ] } | |

CAS 编号 |

6923-52-0 |

分子式 |

C2H4O2Sb |

分子量 |

181.81 g/mol |

IUPAC 名称 |

antimony(3+);triacetate |

InChI |

InChI=1S/C2H4O2.Sb/c1-2(3)4;/h1H3,(H,3,4); |

InChI 键 |

FHUCUPVQDUPROK-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Sb+3] |

规范 SMILES |

CC(=O)O.[Sb] |

| 6923-52-0 3643-76-3 |

|

Pictograms |

Irritant; Environmental Hazard |

同义词 |

SB(OOCCH3)3, Acetic acid trianhydride with antimonic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

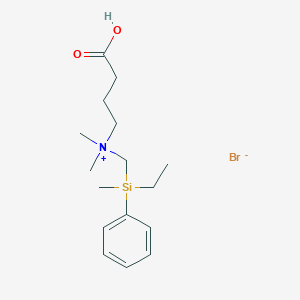

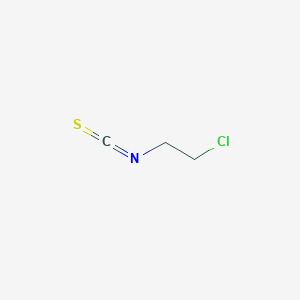

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。